molecular formula C12H20N2 B8418302 4-(Heptylamino)pyridine

4-(Heptylamino)pyridine

Cat. No. B8418302
M. Wt: 192.30 g/mol
InChI Key: OZFGBTUVLHXPFW-UHFFFAOYSA-N
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Patent
US04206215

Procedure details

Alternatively, 4-(heptylamino)pyridine was prepared as follows: A mixture containing 229 g. (1.0 mole) of N-(4-pyridyl)pyridinium chloride hydrochloride and 228 g. (1.5 moles) of n-heptylamine hydrochloride was heated 2 hours with stirring in an oil bath at a bath temperature of 215° C. The reaction mixture was cooled to 80° C., diluted with ice-water, made alkaline with 35% aqueous sodium hydroxide and extracted successively with ether and chloroform. The organic extracts were combined and evaporated to dryness under reduced pressure. The residual viscous oil was dissolved in ether and the ethereal solution was washed with water. The aqueous wash was back-extracted with chloroform and the chloroform extracts were combined with the ethereal solution. The combined organic solutions were dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure. Cooling the residual oil to -78° C. effected partial solidification. The semi-solid was diluted with a small amount of ether and filtered. The solid so-obtained was dissolved in a mixture of acetonitrile and chloroform, the resulting solution treated with decolorizing carbon, filtered, and the filtrate evaporated to dryness under reduced pressure. The resulting semi-solid was diluted with a small amount of ether and cooled. The solid thus-produced was collected by filtration and washed with a small volume of cold ether to give, after drying, 84.6 g. of 4-(heptylamino)pyridine, m.p. 50°-52° C.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
n-heptylamine hydrochloride
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[Cl-].[N:3]1[CH:8]=[CH:7][C:6]([N+:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.Cl.[CH2:16](N)[CH2:17]CCCCC.[OH-].[Na+]>C(#N)C.C(Cl)(Cl)Cl>[CH2:14]([NH:9][C:6]1[CH:5]=[CH:4][N:3]=[CH:8][CH:7]=1)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:16][CH3:17] |f:0.1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
Cl.[Cl-].N1=CC=C(C=C1)[N+]1=CC=CC=C1
Step Two
Name
n-heptylamine hydrochloride
Quantity
1.5 mol
Type
reactant
Smiles
Cl.C(CCCCCC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
215 °C
Stirring
Type
CUSTOM
Details
with stirring in an oil bath at a bath temperature of 215° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture containing 229 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 80° C.
EXTRACTION
Type
EXTRACTION
Details
extracted successively with ether and chloroform
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residual viscous oil was dissolved in ether
WASH
Type
WASH
Details
the ethereal solution was washed with water
WASH
Type
WASH
Details
The aqueous wash
EXTRACTION
Type
EXTRACTION
Details
was back-extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
Cooling the residual oil to -78° C.
ADDITION
Type
ADDITION
Details
The semi-solid was diluted with a small amount of ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid so-obtained
ADDITION
Type
ADDITION
Details
the resulting solution treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting semi-solid was diluted with a small amount of ether
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solid thus-produced
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with a small volume of cold ether
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)NC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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